![molecular formula C7H11N3O2S B2718025 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 362003-35-8](/img/structure/B2718025.png)
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
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Description
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide (AHMTC) is a synthetic, small molecule compound with a wide range of applications in scientific research. AHMTC has been studied for its potential use in drug development, as well as its biochemical and physiological effects on biological systems.
Scientific Research Applications
Ligand in Coordination Chemistry
The compound can act as a ligand in the formation of coordination complexes with metals. The amino and hydroxyethyl groups provide multiple binding sites, making it suitable for creating stable metal-ligand complexes. These complexes can be studied for their catalytic and electronic properties .
Pharmaceutical Research
In pharmaceutical research, this compound can be explored for its potential therapeutic applications. Its unique structure may allow it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Biochemical Interactions
The compound can be used to study biochemical interactions at the molecular level. Its functional groups can participate in various biochemical reactions, providing insights into enzyme-substrate interactions, protein binding, and other molecular processes .
properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4-5(13-7(8)10-4)6(12)9-2-3-11/h11H,2-3H2,1H3,(H2,8,10)(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSFWJHQCLRXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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